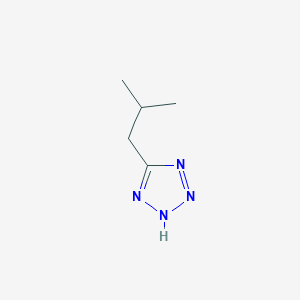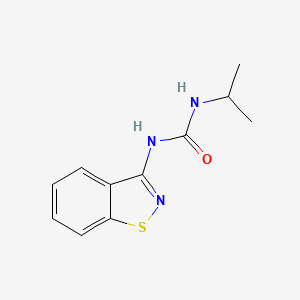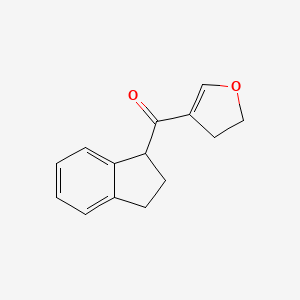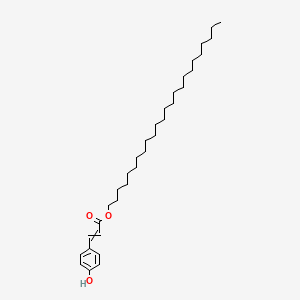
N,N,1,1-Tetramethyl-1-undecylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1-Tetramethyl-1-undecylsilanamine: is an organosilicon compound characterized by the presence of a silicon atom bonded to an amine group and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1,1-Tetramethyl-1-undecylsilanamine typically involves the reaction of an appropriate silane precursor with an amine. One common method is the hydrosilylation of an alkene with a silane in the presence of a catalyst, followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,1,1-Tetramethyl-1-undecylsilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used in the presence of suitable solvents and catalysts.
Major Products: The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: N,N,1,1-Tetramethyl-1-undecylsilanamine is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its ability to modify surfaces and interfaces makes it valuable in the development of biomedical devices and drug delivery systems.
Industry: In the industrial sector, this compound is utilized as a surfactant and emulsifying agent. Its amphiphilic nature allows it to stabilize emulsions and improve the performance of various formulations.
Mécanisme D'action
The mechanism of action of N,N,1,1-Tetramethyl-1-undecylsilanamine involves its interaction with molecular targets through its amine and silicon functional groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its long alkyl chain also contributes to its ability to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
Uniqueness: N,N,1,1-Tetramethyl-1-undecylsilanamine is unique due to its long alkyl chain and the presence of a silicon atom. This combination imparts distinct physicochemical properties, such as enhanced hydrophobicity and the ability to form stable emulsions. Compared to other similar compounds, its structure allows for more versatile applications in materials science and industrial formulations.
Propriétés
Numéro CAS |
110348-63-5 |
|---|---|
Formule moléculaire |
C15H35NSi |
Poids moléculaire |
257.53 g/mol |
Nom IUPAC |
N-[dimethyl(undecyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C15H35NSi/c1-6-7-8-9-10-11-12-13-14-15-17(4,5)16(2)3/h6-15H2,1-5H3 |
Clé InChI |
RITRCMVSWJQHMQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[Si](C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



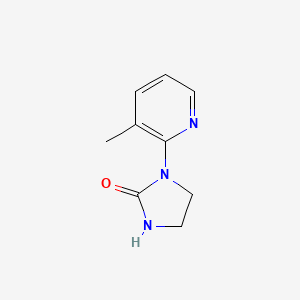
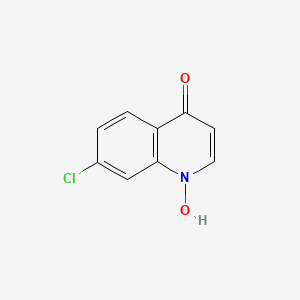
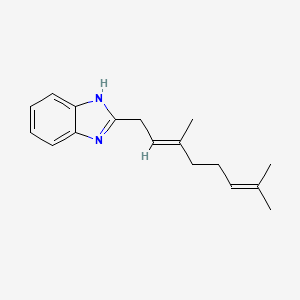
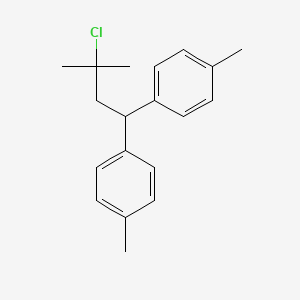
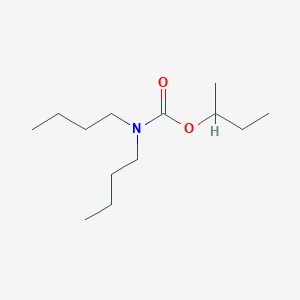
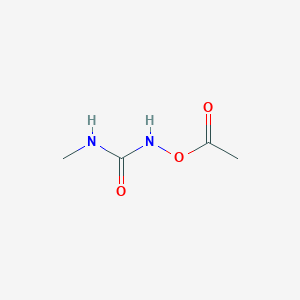
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
